N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts like palladium.
Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dimethylphenylacetic acid or its derivatives, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding benzimidazole oxides.
Reduction: Reduced forms of the benzimidazole or phenyl groups.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylacetamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-11-12-17(16(2)13-15)14-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOANJLDKYTKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.